YF479
Description
YF479 is a novel histone deacetylase (HDAC) inhibitor developed for its potent antitumor activity, particularly in breast cancer. Preclinical studies demonstrate that this compound inhibits tumor growth, metastasis, and recurrence by modulating histone acetylation levels, thereby altering gene expression and inducing apoptosis. In orthotopic breast cancer models, this compound (30 mg/kg) reduced local-regional recurrence by 72.7% and distant metastasis by 72.7%, significantly outperforming the control group and extending survival rates in mice . Mechanistically, this compound enhances acetylation of histones H3 and H4, suppresses proliferation markers like PCNA, and activates caspase-3-mediated apoptosis .
Properties
CAS No. |
1803281-22-2 |
|---|---|
Molecular Formula |
C22H27BrN2O5 |
Molecular Weight |
479.37 |
IUPAC Name |
Heptanedioic acid (3-bromo-benzyl)-(2,4-dimethoxy-phenyl)-amide hydroxyamide |
InChI |
InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26) |
InChI Key |
SZNMMWLGOPSQBV-UHFFFAOYSA-N |
SMILES |
O=C(N(CC1=CC=CC(Br)=C1)C2=CC=C(OC)C=C2OC)CCCCCC(NO)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YF479; YF-479; YF 479; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar HDAC Inhibitors
YF479 vs. SAHA (Vorinostat)
SAHA , the first FDA-approved HDAC inhibitor, is a pan-HDAC inhibitor with broad activity across HDAC classes. However, this compound exhibits superior efficacy in breast cancer models:
- Efficacy :
- Mechanistic Differences: this compound induces stronger histone H3/H4 acetylation and caspase-3 activation than SAHA .
Table 1: Key Comparisons Between this compound and SAHA
This compound vs. Pracinostat (SB939)
Pracinostat targets the IL-6/STAT3 pathway to suppress breast cancer metastasis, differing mechanistically from this compound:
- Efficacy: Pracinostat reduces metastasis by 50–60% in preclinical models, while this compound achieves 72.7% reduction .
- Pathway Specificity: this compound directly inhibits HDAC activity, whereas Pracinostat indirectly blocks STAT3 signaling, which may limit its efficacy in HDAC-driven tumors .
This compound vs. LAQ824
LAQ824 , a cinnamyl HDAC inhibitor, is used adjunctively with T-cell therapies. Key distinctions include:
- Combination Potential: LAQ824 enhances adoptive T-cell transfer efficacy, while this compound is prioritized as a standalone agent due to its strong monotherapy results .
- Metastasis Inhibition: LAQ824’s efficacy in breast cancer metastasis remains unquantified in the provided evidence, whereas this compound demonstrates stage-agnostic metastasis suppression .
This compound vs. LW479
LW479, another HDAC inhibitor, downregulates EGFR to inhibit breast cancer progression:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
